Hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate
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Overview
Description
Hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate typically involves the reaction of hexyl aziridine-2-carboxylate with ethyl 2-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the carbonyl group of ethyl 2-oxobutanoate. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can participate in substitution reactions where the ethoxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydride, potassium carbonate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include open-chain amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reactions. Oxidation and reduction reactions yield corresponding oxides and reduced amines or alcohols.
Scientific Research Applications
Hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive aziridine ring.
Biological Studies: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate involves the nucleophilic attack on the aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with biological targets, such as proteins and nucleic acids, through covalent bonding. The high reactivity of the aziridine ring is attributed to its ring strain, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and applications.
Ethyl 2-oxobutanoate derivatives: These compounds have similar ester functionalities and are used in similar synthetic applications.
Uniqueness
Hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate is unique due to the combination of the aziridine ring and the hexyl ester group, which imparts distinct reactivity and properties. This combination allows for versatile applications in both medicinal chemistry and materials science, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
hexyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-4-7-8-9-10-20-15(18)13-11-16(13)12(5-2)14(17)19-6-3/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQNMFYAQHQNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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